Cas no 20602-80-6 (2-Propenamide,N-(1-oxo-2-propen-1-yl)-)
20602-80-6 structure
Product Name:2-Propenamide,N-(1-oxo-2-propen-1-yl)-
CAS-nummer:20602-80-6
MF:C6H7NO2
MW:125.125281572342
CID:277023
PubChem ID:88612
Update Time:2025-04-19
2-Propenamide,N-(1-oxo-2-propen-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenamide,N-(1-oxo-2-propen-1-yl)-
- N-prop-2-enoylprop-2-enamide
- 2-Propenamide, N-(1-oxo-2-propenyl)-
- Diacrylamide
- N-acryloylprop-2-enamide
- 20602-80-6
- UNII-8TK4ZYY6MC
- DTXSID3066633
- CHDKQNHKDMEASZ-UHFFFAOYSA-N
- SCHEMBL26217
- 2-Propenamide, N-(1-oxo-2-propen-1-yl)-
- NS00026698
- EINECS 243-912-6
- 8TK4ZYY6MC
-
- Inchi: 1S/C6H7NO2/c1-3-5(8)7-6(9)4-2/h3-4H,1-2H2,(H,7,8,9)
- InChI-sleutel: CHDKQNHKDMEASZ-UHFFFAOYSA-N
- LACHT: O=C(C=C)NC(C=C)=O
Berekende eigenschappen
- Exacte massa: 125.047678
- Monoisotopische massa: 125.047678
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 2
- Complexiteit: 142
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.2
- XLogP3: 0.5
Experimentele eigenschappen
- Dichtheid: 1.035
- Kookpunt: 211.8°Cat760mmHg
- Vlampunt: 98°C
- Brekindex: 1.457
2-Propenamide,N-(1-oxo-2-propen-1-yl)- Gerelateerde literatuur
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Minh Khanh Nguyen,Doo Sung Lee Chem. Commun. 2010 46 3583
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Jin-Tao Wang,Yanhang Hong,Xiaotian Ji,Mingming Zhang,Li Liu,Hanying Zhao J. Mater. Chem. B 2016 4 4430
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Bowan Wu,Zhihua Wang,Zhonghua Xue,Xibin Zhou,Jie Du,Xiuhui Liu,Xiaoquan Lu Analyst 2012 137 3644
-
Shaohan Zhang,Peikun Xin,Qianmin Ou,Geoffrey Hollett,Zhipeng Gu,Jun Wu J. Mater. Chem. B 2018 6 6723
-
Wenhua Yi,Luo Hai,Yuze Luo,Junqin Li,Ke Yang,Lidan He,Shidong Yang,Le Deng,Dinggeng He New J. Chem. 2023 47 5011
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